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Abstract
UAMC-1110 is a highly potent and selective small-molecule inhibitor of Fibroblast Activation

Protein (FAP), a serine protease implicated in a variety of pathological conditions, including

cancer and fibrosis. Developed by the University of Antwerp, this molecule has become a

cornerstone in the research and development of FAP-targeted diagnostics and therapeutics.[1]

[2] Its exceptional potency and selectivity have positioned it as a lead compound for further

preclinical and clinical investigation. This guide provides a comprehensive overview of the

discovery, mechanism of action, and development of UAMC-1110, including detailed

experimental protocols and a summary of its quantitative data.

Introduction: The Emergence of a Potent FAP
Inhibitor
Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is minimally

expressed in healthy adult tissues but is significantly upregulated in the tumor

microenvironment, particularly on cancer-associated fibroblasts (CAFs), as well as in areas of

tissue remodeling and fibrosis.[1][2] This differential expression profile makes FAP an attractive

target for therapeutic intervention. The pursuit of selective FAP inhibitors led to the discovery of

UAMC-1110 by researchers at the University of Antwerp.[1] UAMC-1110 is recognized for its
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low nanomolar affinity for FAP and high selectivity over related proteases such as Dipeptidyl

Peptidase 4 (DPP4) and Prolyl Oligopeptidase (PREP).[1][3]

Mechanism of Action: Selective Inhibition of FAP
UAMC-1110 exerts its biological effect through the potent and selective inhibition of the

enzymatic activity of FAP. FAP's enzymatic activity is believed to play a crucial role in

extracellular matrix degradation, tumor growth, and angiogenesis.[4][5] By binding to the active

site of FAP, UAMC-1110 blocks its proteolytic function, thereby interfering with these

pathological processes. The high selectivity of UAMC-1110 for FAP over other serine

proteases minimizes the potential for off-target effects, a critical attribute for any therapeutic

candidate.

Signaling Pathways Influenced by FAP Inhibition
FAP is known to influence several key signaling pathways that promote tumor progression.

Inhibition of FAP by UAMC-1110 is anticipated to modulate these pathways, leading to anti-

tumor effects. The downstream signaling of FAP involves the PI3K/Akt and Ras-ERK pathways,

which are critical for cell proliferation, survival, and migration.[4][6] By inhibiting FAP, UAMC-
1110 can indirectly downregulate these pro-tumorigenic signaling cascades.
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Figure 1: Simplified FAP signaling pathway and the inhibitory action of UAMC-1110.

Quantitative Data Summary
The potency and selectivity of UAMC-1110 have been quantified through various in vitro

assays. The following tables summarize the key quantitative data reported for UAMC-1110 and

its derivatives.
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Compound Target IC50 (nM) Reference

UAMC-1110 FAP 3.2 [3]

UAMC-1110 PREP 1800 [3]

UAMC-1110

Derivative 1a
FAP 6.11 [4]

UAMC-1110

Derivative 1b
FAP 15.1 [4]

UAMC-1110

Derivative 1c
FAP 92.1 [4]

Table 1: In vitro inhibitory potency of UAMC-1110 and its derivatives.

Parameter Value Species Reference

Oral Bioavailability High Mice [3]

Plasma Half-life Extended Mice [3]

Table 2: Preclinical pharmacokinetic parameters of UAMC-1110.

Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. This

section outlines the protocols for key experiments in the evaluation of UAMC-1110.

Synthesis of UAMC-1110
While the precise, step-by-step synthesis of UAMC-1110 is proprietary, the synthesis of its

derivatives provides a clear indication of the probable synthetic route. The core structure

consists of a quinoline moiety linked to a glycyl-2-cyanopyrrolidine warhead. A plausible

synthetic workflow is as follows:
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Plausible Synthetic Workflow for UAMC-1110
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Figure 2: A logical workflow for the synthesis of UAMC-1110.

Protocol:

Activation of Quinoline Carboxylic Acid: The starting quinoline carboxylic acid is activated

using standard peptide coupling reagents such as 1-Ethyl-3-(3-

dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBt) in an

appropriate organic solvent (e.g., DMF or DCM).

Amide Coupling: The activated quinoline derivative is then reacted with (S)-4,4-difluoro-1-

glycylpyrrolidine-2-carbonitrile to form the final amide bond.

Purification: The crude product is purified using column chromatography or recrystallization

to yield pure UAMC-1110.
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Enzyme Inhibition Assay (IC50 Determination)
This assay quantifies the concentration of UAMC-1110 required to inhibit 50% of FAP's

enzymatic activity.

Materials:

Recombinant human FAP protein

Fluorogenic FAP substrate (e.g., Ala-Pro-AMC)

UAMC-1110

Assay buffer (e.g., 25 mM Tris, 250 mM NaCl, pH 7.4)

96-well plates

Plate reader capable of fluorescence detection

Protocol:

Prepare serial dilutions of UAMC-1110 in the assay buffer.

In a 96-well plate, add the UAMC-1110 dilutions and the FAP substrate.[4]

Initiate the reaction by adding the recombinant human FAP protein to each well.[4]

Incubate the plate at 37°C for a specified time (e.g., 1 hour).[4]

Measure the fluorescence intensity using a plate reader.

Calculate the percent inhibition for each concentration of UAMC-1110 and determine the

IC50 value by fitting the data to a dose-response curve.

Cellular Uptake and Internalization Assay
This assay assesses the ability of UAMC-1110 derivatives (often radiolabeled) to be taken up

by and internalized into FAP-expressing cells.
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Materials:

FAP-expressing cell line (e.g., A549-FAP)

Radiolabeled UAMC-1110 derivative (e.g., [18F]-labeled)

Cell culture medium

Phosphate-buffered saline (PBS)

Glycine-HCl buffer (for stripping surface-bound radioactivity)

Gamma counter

Protocol:

Seed FAP-expressing cells in culture plates and allow them to adhere.

For blocking studies, pre-treat a subset of cells with an excess of non-radiolabeled UAMC-
1110.[4]

Add the radiolabeled UAMC-1110 derivative to the cells and incubate for various time points

at 37°C.[4]

At each time point, wash the cells with cold PBS to remove unbound radioactivity.

To measure internalization, incubate the cells with glycine-HCl buffer to strip surface-bound

radioactivity.[4]

Lyse the cells and measure the radioactivity in the cell lysate (total uptake) and the acid-

stripped fraction (internalized) using a gamma counter.

Preclinical and Clinical Development
UAMC-1110 has demonstrated high oral bioavailability and a favorable plasma half-life in

murine models, indicating its potential for in vivo applications.[3] Its robust preclinical profile has

led to its use as the foundational structure for numerous FAP-targeted imaging agents and

radiotherapeutics. These derivatives have shown promise in preclinical models for the
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diagnosis and treatment of various cancers. While specific toxicology data for UAMC-1110 is

not extensively published, the broader class of FAP inhibitors has been investigated, with some

studies on FAP-activated prodrugs showing minimal toxicity in animal models.[2]

A clinical trial involving a UAMC-1110 derivative has been registered (NCT06942104),

signifying the transition of this promising therapeutic platform from preclinical research to

clinical evaluation in humans. Further details on the design and outcomes of this trial will be

critical in determining the future clinical utility of UAMC-1110-based therapies.

Conclusion
UAMC-1110 stands out as a highly potent and selective inhibitor of Fibroblast Activation

Protein. Its discovery has paved the way for the development of a new class of targeted

diagnostics and therapeutics. The comprehensive data on its mechanism of action, potency,

and preclinical performance underscore its significance as a valuable tool for researchers and

a promising candidate for further drug development. The ongoing clinical investigation of

UAMC-1110 derivatives will ultimately define its role in the management of cancer and fibrotic

diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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